molecular formula C17H13NO3 B11840901 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11840901
M. Wt: 279.29 g/mol
InChI Key: NJCPQZNNQZERTA-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring a naphthalene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: A synthetic plant hormone used in agriculture.

    Naphthalene-1-carboxylic acid: A precursor in the synthesis of various organic compounds.

    Naphthalen-1-yl-selenyl acetic acid derivatives: Investigated for their biological activities and synthetic applications.

Uniqueness: 1-(Naphthalen-1-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-16-15(17(20)21)9-4-10-18(16)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,20,21)

InChI Key

NJCPQZNNQZERTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C(C3=O)C(=O)O

Origin of Product

United States

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